molecular formula C13H11BrN2O B4299560 4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- CAS No. 179996-59-9

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl-

Cat. No.: B4299560
CAS No.: 179996-59-9
M. Wt: 291.14 g/mol
InChI Key: MIYPPKAYULSMQS-UHFFFAOYSA-N
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Description

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- is a heterocyclic compound that belongs to the class of indazoles Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups.

Scientific Research Applications

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,5,6,7-Tetrahydro-4H-indazol-4-one
  • 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Uniqueness

4H-Indazol-4-one, 5-bromo-1,5,6,7-tetrahydro-1-phenyl- stands out due to its bromine substitution, which can significantly alter its chemical properties and biological activities compared to other similar compounds. This substitution can enhance its binding affinity to specific molecular targets, making it a more potent inhibitor in certain applications .

Properties

IUPAC Name

5-bromo-1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-6-7-12-10(13(11)17)8-15-16(12)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYPPKAYULSMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217370
Record name 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179996-59-9
Record name 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179996-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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